An In-depth Technical Guide to the Physicochemical Properties of 4-Propoxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-Propoxybenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxybenzaldehyde (CAS No: 5736-85-6) is an aromatic organic compound classified as an aldehyde.[1] Structurally, it features a benzene (B151609) ring substituted with a formyl group (-CHO) and a propoxy group (-OCH₂CH₂CH₃) at the para position.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its aldehyde functional group is reactive and participates in various organic reactions such as condensation, oxidation, and reduction, making it a valuable building block for more complex molecular architectures.[1][2] The presence of the propoxy group imparts unique solubility and reactivity characteristics compared to other benzaldehyde (B42025) analogs.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and relevant safety information.
Physicochemical Properties
4-Propoxybenzaldehyde is a clear, colorless to light orange or pale-yellow liquid at room temperature.[1][2] It is sensitive to air and should be stored accordingly.[1][3] The quantitative physicochemical properties are summarized in the table below.
Table 1: Summary of Physicochemical Properties of 4-Propoxybenzaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [2][4] |
| Molecular Weight | 164.20 g/mol | [2][5] |
| IUPAC Name | 4-propoxybenzaldehyde | [1][5] |
| CAS Number | 5736-85-6 | [2] |
| Appearance | Clear, colorless to light yellow/orange liquid | [1][2] |
| Density | 1.039 g/mL at 25 °C | [1][3] |
| Boiling Point | 129-130 °C at 10 mmHg | [1][3] |
| 263 °C at 760 mmHg (Predicted) | [4] | |
| Melting Point | 268 °C (Note: This value appears in some sources but is inconsistent with its liquid state at room temperature. Other sources list it as N/A.) | [1][3][6] |
| Flash Point | >230 °F (>113 °C) | [2][3] |
| Refractive Index (n²⁰/D) | 1.546 | [1][3] |
| Vapor Pressure | 0.0106 mmHg at 25 °C | [6] |
| logP (Octanol/Water) | 2.76 | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and ether. | [1][7] |
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of 4-Propoxybenzaldehyde.
-
¹H-NMR: The proton NMR spectrum shows characteristic signals for the propyl group (a triplet around 1.0 ppm for CH₃, a multiplet around 1.8 ppm for the central CH₂, and a triplet around 3.95 ppm for the OCH₂), the aromatic protons (two doublets around 6.95 ppm and 8.00 ppm), and the aldehyde proton (a singlet around 9.8 ppm).[3][8]
-
¹³C-NMR: The carbon NMR spectrum displays distinct peaks for the alkyl, aromatic, and carbonyl carbons.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band for the C=O stretch of the aldehyde group and bands corresponding to the C-O ether linkage and aromatic C-H bonds.[5][10]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak [M+] at m/z 164.[5][9][11]
Experimental Protocols
Synthesis of 4-Propoxybenzaldehyde via Williamson Ether Synthesis
This protocol describes a common and efficient method for synthesizing 4-Propoxybenzaldehyde from 4-hydroxybenzaldehyde (B117250) and an alkyl halide.[8][9]
Materials:
-
4-hydroxybenzaldehyde
-
1-Bromopropane (B46711) (or N-bromopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI) (optional, as catalyst)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized Water (H₂O)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.2-1.5 eq), and a catalytic amount of potassium iodide.[9]
-
Add anhydrous DMF to the flask to dissolve the reagents.[8][9]
-
Reagent Addition: While stirring, add 1-bromopropane (1.1-1.2 eq) to the mixture at room temperature.[8]
-
Reaction: Heat the reaction mixture to 80-85 °C and stir for approximately 24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up:
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.[8]
-
Further purification can be achieved by vacuum distillation (the compound's boiling point is 129-130°C at 10 mmHg) to obtain high-purity 4-propoxybenzaldehyde.[1]
-
General Protocol for Physicochemical Property Determination
-
Boiling Point Determination: The boiling point at reduced pressure can be determined using vacuum distillation. The apparatus is set up for distillation, and the pressure is lowered to the desired level (e.g., 10 mmHg) using a vacuum pump. The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
-
Density Measurement: The density can be measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C). The mass of a known volume of the liquid is determined, and the density is calculated (ρ = m/V).
-
Refractive Index Measurement: The refractive index is measured using a refractometer (e.g., an Abbé refractometer). A drop of the liquid is placed on the prism, and the refractive index (n) is read at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).
Analytical Method: Gas Chromatography (GC)
Gas chromatography is a suitable technique for assessing the purity of 4-Propoxybenzaldehyde and analyzing reaction mixtures.
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., SE-30 or HP-20) is often suitable for separating benzaldehyde derivatives.[12]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 30 mL/min).[12]
-
Injector Temperature: 250 °C.[12]
-
Oven Program: A temperature gradient is recommended, for example, starting at 150 °C and ramping up to 260 °C at a rate of 5-10 °C/min.[12]
-
Detector: Flame Ionization Detector (FID) is commonly used for organic compounds.[12]
-
Detector Temperature: 220-280 °C.[12]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of 4-Propoxybenzaldehyde.
Caption: Workflow for the synthesis of 4-Propoxybenzaldehyde.
Safety and Handling
4-Propoxybenzaldehyde is classified as harmful and an irritant.[13]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1][5] It causes skin and serious eye irritation and may cause respiratory irritation.[1][5][13]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, gloves, and a government-approved respirator, should be worn when handling this compound.[13]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere like nitrogen, as it is air-sensitive.[3][13]
References
- 1. Buy 4-Propoxybenzaldehyde | 5736-85-6 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. 4-N-PROPOXYBENZALDEHYDE CAS#: 5736-85-6 [amp.chemicalbook.com]
- 4. 4-N-PROPOXYBENZALDEHYDE | CAS: 5736-85-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-N-PROPOXYBENZALDEHYDE | 5736-85-6 [chemicalbook.com]
- 9. ukm.my [ukm.my]
- 10. 4-Propoxybenzaldehyde [webbook.nist.gov]
- 11. 4-Propoxybenzaldehyde [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemtrack.org [chemtrack.org]
- 14. fishersci.com [fishersci.com]
